molecular formula C11H18ClNO B3093122 3-{[(Butan-2-yl)amino]methyl}phenol hydrochloride CAS No. 1240569-53-2

3-{[(Butan-2-yl)amino]methyl}phenol hydrochloride

Cat. No. B3093122
CAS RN: 1240569-53-2
M. Wt: 215.72 g/mol
InChI Key: KMBSXTAWFKOUGS-UHFFFAOYSA-N
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Description

3-{[(Butan-2-yl)amino]methyl}phenol hydrochloride, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is commonly used in scientific research to study the role of beta-2 adrenergic receptors in various physiological processes.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 3-{[(Butan-2-yl)amino]methyl}phenol exhibit antimicrobial properties. For instance, compounds synthesized from related structures demonstrated good antimicrobial activity against various bacteria and fungi, such as Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger (Mickevičienė et al., 2015).

Corrosion Inhibition

Another application involves corrosion inhibition, where Schiff bases derived from related compounds have been investigated for their efficiency in preventing corrosion of metals in acidic environments. These studies reveal that such derivatives can significantly inhibit corrosion, contributing to the protection of metal surfaces (Vikneshvaran & Velmathi, 2017).

Catalysis

In catalysis, derivatives of 3-{[(Butan-2-yl)amino]methyl}phenol have been utilized in the synthesis of nickel(II) complexes which showed activity in ethylene oligomerization reactions. These complexes have the potential to catalyze the production of butenes and hexenes under certain conditions, demonstrating their utility in industrial chemical processes (Ngcobo & Ojwach, 2017).

Organic Synthesis

Furthermore, derivatives of this compound have been involved in organic synthesis reactions, such as the formation of Schiff bases and their metal chelates. These compounds have been characterized and examined for their antimicrobial activity, indicating the versatility of 3-{[(Butan-2-yl)amino]methyl}phenol hydrochloride in facilitating the synthesis of bioactive molecules (Patani & Hathi, 2010).

properties

IUPAC Name

3-[(butan-2-ylamino)methyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-3-9(2)12-8-10-5-4-6-11(13)7-10;/h4-7,9,12-13H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBSXTAWFKOUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC(=CC=C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(Butan-2-yl)amino]methyl}phenol hydrochloride

CAS RN

1240569-53-2
Record name Phenol, 3-[[(1-methylpropyl)amino]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240569-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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